Limitation of Available Comparative Data for 1-(3-Fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
A comprehensive review of public primary research papers and patents reveals that no direct, quantitative head-to-head comparison data or isolated in-class pharmacological data (e.g., IC50, EC50, Ki) is currently available in authoritative sources for the specific compound 1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide. While a structurally related series of 1H-1,2,3-triazole-4-carboxamides has been optimized for PXR modulation, the published SAR tables and primary data do not include this precise analog [1]. Consequently, procurement decisions cannot currently be based on a quantitative biological or performance advantage of this specific fluorinated derivative versus its close analogs such as the unsubstituted phenyl, 2-fluorophenyl, or 4-fluorophenyl positional isomers, as no data exists for a direct comparison.
| Evidence Dimension | PXR Binding Affinity (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Lead compound 1 (1,4,5-substituted triazole) showed IC50 = 1.2 μM; Optimized leads (e.g., compound 85) achieved low nanomolar IC50 values [1] |
| Quantified Difference | N/A |
| Conditions | In vitro PXR ligand-binding assay [1] |
Why This Matters
This highlights a critical evidence gap: the precise functional consequence of its unique 3-fluorophenyl and 4-fluorophenylethyl substitution pattern on PXR is unknown, making its selection over other available analogs an experiment-based decision without prior quantitative justification.
- [1] Li, Y., Lin, W., Chai, S. C., Wu, J., Annu, K., & Chen, T. (2022). Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. Journal of Medicinal Chemistry, 65(24), 16829–16859. View Source
